3-Isothiazolecarboxylic acid ethyl ester
Overview
Description
3-Isothiazolecarboxylic acid ethyl ester is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxylic acid ethyl ester typically involves the reaction of isothiazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as acidic resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Isothiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Isothiazolecarboxylic acid and ethanol.
Reduction: 3-Isothiazolecarbinol.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isothiazolecarboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isothiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can inhibit or activate certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Isothiazolecarboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ester group allows for easier modification and derivatization, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
ethyl 1,2-thiazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCLQJPPQLCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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